molecular formula C11H16O2 B1626259 2,4-Diethoxytoluene CAS No. 57121-82-1

2,4-Diethoxytoluene

Cat. No.: B1626259
CAS No.: 57121-82-1
M. Wt: 180.24 g/mol
InChI Key: UAKLAMRGOJLCEP-UHFFFAOYSA-N
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Description

2,4-Diethoxytoluene is an aromatic compound with a toluene backbone substituted by ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions and a methyl (-CH₃) group at the 1-position. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol (inferred from analogs like 3,5-Diethoxytoluene ). The ethoxy groups enhance solubility in polar organic solvents compared to non-polar analogs like ethylbenzene .

Synthesis typically involves Friedel-Crafts alkylation or ethoxylation reactions. For example, succinic anhydride reacts with substituted diethoxytoluenes in the presence of AlCl₃ to yield derivatives like γ-oxobenzenebutanoic acids .

Properties

CAS No.

57121-82-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2,4-diethoxy-1-methylbenzene

InChI

InChI=1S/C11H16O2/c1-4-12-10-7-6-9(3)11(8-10)13-5-2/h6-8H,4-5H2,1-3H3

InChI Key

UAKLAMRGOJLCEP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C)OCC

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Diethoxytoluene

Compound Substituent Positions Key Characteristics
2,4-Diethoxytoluene 2,4-ethoxy, 1-methyl Ortho/para substitution creates steric hindrance; enhances electrophilic reactivity at the 5-position.
2,6-Diethoxytoluene 2,6-ethoxy, 1-methyl Meta-substitution reduces steric strain; symmetrical structure lowers dipole moment. Used in interaction studies due to distinct reactivity .
3,5-Diethoxytoluene 3,5-ethoxy, 1-methyl Para-substituted ethoxy groups increase electron density on the ring, favoring nucleophilic attacks. Molecular weight: 180.24 g/mol .

Key Differences :

  • Reactivity : 2,4-substitution directs electrophiles to the 5-position, while 3,5-substitution activates the 2- and 6-positions .
  • Symmetry : 2,6-Diethoxytoluene’s symmetry simplifies NMR spectra compared to 2,4-isomers .

Methoxy vs. Ethoxy Derivatives

Compound Functional Groups Key Characteristics
2,5-Dimethoxytoluene 2,5-methoxy Smaller methoxy groups reduce steric hindrance, increasing reaction rates in SN₂ mechanisms. Melting point: 44–48°C .
4-Methoxytoluene 4-methoxy Less electron-donating than ethoxy, reducing ring activation. Used in deuterated forms (e.g., 4-Methoxy(toluene-d7)) for NMR studies .

Key Differences :

  • Steric Effects : Ethoxy groups are bulkier, slowing reactions requiring planar transition states.
  • Electronic Effects : Ethoxy’s stronger electron-donating ability increases ring activation compared to methoxy .

Halogenated and Alkylated Analogs

Compound Structure Key Characteristics
4-Bromo-α,α-diethoxytoluene Bromine at 4-position, diethoxymethyl Bromine introduces electronegativity, making the compound reactive in Suzuki couplings. Used in pharmaceutical intermediates .
Ethylbenzene Ethyl group, no ethoxy Lacks polar substituents, leading to higher volatility (BP: 136°C ) and lower solubility in water .

Key Differences :

  • Reactivity : Halogenated derivatives participate in cross-coupling reactions, while this compound is more suited for electrophilic substitutions.
  • Applications : Ethylbenzene is a petrochemical feedstock, whereas this compound serves as a synthon in fine chemical synthesis .

Comparison :

  • Substitution patterns dictate biological activity. Para-ethoxy groups (as in 2,4-isomers) enhance metabolic stability compared to meta-substituted analogs .

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